molecular formula C6H5BrFNO B1530009 6-Amino-3-bromo-2-fluorophenol CAS No. 1807234-85-0

6-Amino-3-bromo-2-fluorophenol

Cat. No.: B1530009
CAS No.: 1807234-85-0
M. Wt: 206.01 g/mol
InChI Key: CCJDCIPSZHDIGO-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-fluorophenol is an organic compound with the molecular formula C6H5BrFNO. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a fluoro group (-F) attached to a phenol ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-bromo-2-fluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method is the diazotization of 3-bromo-2-fluorophenol followed by the reduction of the resulting diazonium salt. The reaction conditions include the use of bromine and fluorine sources under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for precise control over reaction conditions. This ensures high purity and yield of the final product. The use of automated systems and advanced purification techniques, such as column chromatography, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-bromo-2-fluorophenol undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The nitro group can be reduced to form aniline derivatives.

  • Substitution: The bromo and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reagents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Nitro compounds from oxidation reactions.

  • Aniline derivatives from reduction reactions.

  • Substituted phenols from substitution reactions.

Scientific Research Applications

6-Amino-3-bromo-2-fluorophenol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 6-Amino-3-bromo-2-fluorophenol exerts its effects depends on its molecular targets and pathways. For example, in drug discovery, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

6-Amino-3-bromo-2-fluorophenol is similar to other halogenated phenols, such as 2-fluorophenol and 3-bromo-2-fluorophenol. its unique combination of amino, bromo, and fluoro groups sets it apart, providing distinct chemical properties and reactivity. Other similar compounds include:

  • 2-Fluorophenol

  • 3-Bromo-2-fluorophenol

  • 4-Bromo-3-fluoro-2-hydroxyaniline

These compounds share structural similarities but differ in their functional groups and resulting chemical behavior.

Biological Activity

Overview

6-Amino-3-bromo-2-fluorophenol is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of halogenated phenols, characterized by the presence of an amino group, bromine, and fluorine atoms attached to a benzene ring. The unique structural features of this compound contribute to its reactivity and interactions with biological systems.

The molecular formula for this compound is C6H5BrFNOC_6H_5BrFNO. Its structure allows for various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form quinones.
  • Reduction : The amino group can be reduced, affecting its biological activity.
  • Nucleophilic Substitution : The halogen atoms can be substituted with other functional groups, influencing its pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, while the amino group facilitates hydrogen bonding with enzymes and receptors. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, which are crucial for its antimicrobial and anticancer activities.

Biological Activity Data

Activity TypeFindingsReferences
Antimicrobial Exhibits broad-spectrum antibacterial activity against various pathogens.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, with ongoing research into mechanisms.
Agricultural Use Potential as a fungicide and herbicide, showing efficacy in controlling plant pathogens.

Case Studies

  • Antimicrobial Efficacy : A study explored the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a new antimicrobial agent.
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The IC50 values were determined to be within a range that indicates promising therapeutic potential.
  • Agricultural Applications : Field trials have shown that formulations containing this compound effectively control fungal diseases in crops such as wheat and tomatoes, showcasing its dual role as both a pharmaceutical and agricultural agent.

Properties

IUPAC Name

6-amino-3-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJDCIPSZHDIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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